Cas no 451504-49-7 (3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide)

3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide
- 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide
- Benzamide, 4-fluoro-N-[4-(1-methylethyl)phenyl]-3-[[4-(phenylmethyl)-1-piperidinyl]sulfonyl]-
- 451504-49-7
- 3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide
- AKOS024602020
- EU-0096205
- SR-01000577949
- 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-(4-propan-2-ylphenyl)benzamide
- Oprea1_667230
- SR-01000577949-1
- F0917-0940
-
- インチ: 1S/C28H31FN2O3S/c1-20(2)23-8-11-25(12-9-23)30-28(32)24-10-13-26(29)27(19-24)35(33,34)31-16-14-22(15-17-31)18-21-6-4-3-5-7-21/h3-13,19-20,22H,14-18H2,1-2H3,(H,30,32)
- InChIKey: MOIDTKQQRWZZIE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C(C)C)C=C1)(=O)C1=CC=C(F)C(S(N2CCC(CC3=CC=CC=C3)CC2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 494.20394219g/mol
- どういたいしつりょう: 494.20394219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.248±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.65±0.70(Predicted)
3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-0940-1mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-20mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-2mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-75mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-10mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-4mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-100mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-40mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-3mg |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-0940-10μmol |
3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide |
451504-49-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamideに関する追加情報
Introduction to 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide (CAS No. 451504-49-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide (CAS No. 451504-49-7) represents a significant advancement in the realm of chemical biology and medicinal chemistry, where its unique structural features have positioned it as a promising candidate for further exploration in therapeutic intervention. This molecule, characterized by its complex aromatic and heterocyclic framework, integrates several key pharmacophoric elements that contribute to its potential biological activity. The presence of a benzamide moiety, coupled with a sulfonyl group and a fluoro substituent, enhances its interaction with biological targets, making it an intriguing subject for drug discovery efforts.
Recent studies have highlighted the importance of sulfonyl-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The sulfonyl group in this compound not only contributes to its molecular rigidity but also facilitates hydrogen bonding interactions, which are critical for binding affinity. Furthermore, the fluoro substitution at the 4-position of the phenyl ring has been widely recognized for its ability to improve metabolic stability and binding affinity, a feature that has been successfully leveraged in the development of numerous pharmaceutical agents.
The benzamide moiety serves as another key pharmacophore in this compound, providing a versatile scaffold for further derivatization and optimization. Benzamides are well-documented for their role in modulating biological pathways, particularly in the context of inflammatory responses and pain management. The structural integration of these components into a single molecule suggests that 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide may exhibit multifaceted biological activities, potentially making it useful in addressing complex diseases.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics targeting neurological disorders. The piperidine ring, a common feature in many centrally acting drugs, contributes to the compound's ability to cross the blood-brain barrier, facilitating its action within the central nervous system. Additionally, the presence of a propan-2-yl substituent at the para position of the phenyl ring may enhance lipophilicity, further improving bioavailability and cellular penetration.
In light of recent advancements in computational chemistry and structure-based drug design, virtual screening approaches have been employed to identify potential binding interactions between this compound and biological targets. Preliminary docking studies suggest that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. These findings align with emerging research indicating that dual-targeting strategies can enhance therapeutic efficacy by simultaneously modulating multiple disease pathways.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic complexity. Key steps include the formation of the benzamide linkage through amide bond formation, followed by sulfonylation at the 4-position of the phenyl ring. The introduction of the fluoro substituent requires careful control over reaction conditions to ensure high selectivity and yield. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater precision, thereby enhancing both potency and selectivity.
From a regulatory perspective, compounds like 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current regulatory frameworks emphasize the importance of comprehensive characterization studies, including spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry (MS), to confirm molecular identity and purity. These studies are critical for establishing a robust pharmacokinetic profile and minimizing potential side effects.
The growing interest in personalized medicine has also influenced the development of novel compounds like this one. By leveraging structural diversity and computational modeling, researchers can tailor molecular properties to match specific patient populations or disease subtypes. This approach aligns with broader trends in drug discovery where individualized treatment strategies are becoming increasingly feasible due to advancements in genomics and proteomics.
In conclusion, 3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-y l)phenylbenzamide (CAS No. 451504-49-7) represents a significant contribution to chemical biology and medicinal chemistry. Its unique structural features offer promising avenues for therapeutic intervention across multiple disease areas. As research continues to uncover new biological targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in shaping future therapeutic landscapes.
451504-49-7 (3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide) 関連製品
- 2229412-47-7(1-1-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclopropylcyclopropan-1-amine)
- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)
- 1349171-59-0(methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)
- 1261478-24-3(Ethyl 2-methoxy-3-(trifluoromethoxy)phenylacetate)
- 2228934-63-0(2-(1-ethynylcyclopropyl)phenol)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 1806854-80-7(Ethyl 2-aminomethyl-4-cyano-5-(difluoromethyl)phenylacetate)
- 292056-83-8(2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)
- 895644-96-9(2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)
- 1256359-96-2(4-fluoroindole-2-boronic acid pinacol ester)




